Product packaging for N-(2-chlorobenzyl)cyclopropanamine(Cat. No.:CAS No. 16357-33-8)

N-(2-chlorobenzyl)cyclopropanamine

Cat. No.: B093448
CAS No.: 16357-33-8
M. Wt: 181.66 g/mol
InChI Key: GCJYLAWVUWEHLW-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClN B093448 N-(2-chlorobenzyl)cyclopropanamine CAS No. 16357-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJYLAWVUWEHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356826
Record name N-[(2-Chlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-33-8
Record name N-[(2-Chlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Early Investigations Pertaining to Cyclopropylamine Derivatives in Chemical and Biological Sciences

The journey of cyclopropylamine (B47189) derivatives in the sciences began with the exploration of strained ring systems in the late 19th and early 20th centuries. The unique chemical properties imparted by the three-membered cyclopropane (B1198618) ring, such as enhanced electrophilicity and distinct reactivity patterns, intrigued early chemists. Cyclopropylamine, with the chemical formula C₃H₇N, is a colorless liquid with a pungent odor. longdom.org The high strain of the cyclopropane ring, with bond angles of approximately 60°, significantly increases its reactivity. longdom.org

The discovery of tranylcypromine's bioactivity was a landmark event, establishing that cyclopropylamine scaffolds could serve as valuable pharmacophores. This discovery paved the way for further research into cyclopropane-containing compounds. Cyclopropylamines are now recognized as an important subclass of substituted cyclopropanes, combining the unique electronic and steric properties of cyclopropanes with a donor nitrogen atom. acs.org Their presence in a diverse array of biologically active compounds and their use as synthetic intermediates have made their synthesis a significant area of research. acs.org

Significance of the N 2 Chlorobenzyl Cyclopropanamine Scaffold in Contemporary Chemical Biology and Drug Discovery

The N-(2-chlorobenzyl)cyclopropanamine scaffold has emerged as a "privileged structure" in modern drug discovery. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. The cyclopropylamine (B47189) moiety, in particular, is a versatile player in drug development. acs.org Its incorporation into drug candidates has been increasingly utilized to transition them from preclinical to clinical stages. acs.org

The unique properties of the cyclopropane (B1198618) ring, including the coplanarity of its three carbon atoms and its enhanced π-character, contribute to the biological activity of molecules containing this scaffold. acs.org The 2-chloro substitution on the benzyl (B1604629) ring of this compound was identified through systematic structure-activity relationship studies as providing optimal chemical and biological properties compared to other halogen substitution patterns.

The cyclopropylamine scaffold is found in a variety of therapeutic agents, including antidepressants, antivirals, and anticancer compounds. longdom.org For instance, Monoamine Oxidase Inhibitors (MAOIs) often utilize the cyclopropylamine moiety to regulate neurotransmitter activity. longdom.org The versatility of this scaffold allows for the creation of diverse compound libraries, enhancing structural diversity and physicochemical properties, which can lead to the discovery of highly potent and safe bioactive compounds.

Overview of Current Research Trajectories Involving N 2 Chlorobenzyl Cyclopropanamine

Established Synthetic Pathways for the Core this compound Structure

Several classical synthetic strategies are employed for the preparation of this compound. These methods are generally reliable and provide good yields of the target compound.

Nucleophilic Substitution Reactions in this compound Synthesis

A primary and direct method for synthesizing this compound is through a nucleophilic substitution reaction. youtube.com This typically involves the reaction of cyclopropanamine with 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. Organic solvents like dichloromethane (B109758) or toluene (B28343) are commonly used as the reaction medium. The nitrogen atom of cyclopropanamine acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride, leading to the displacement of the chloride ion and the formation of the desired this compound. quora.comstackexchange.com Benzyl (B1604629) halides are known to undergo both SN1 and SN2 reactions, and the specific pathway can be influenced by the reaction conditions. quora.com

Reductive Amination Strategies for the Formation of this compound Analogs

Reductive amination offers a versatile and widely used alternative for the synthesis of this compound and its analogs. masterorganicchemistry.comwikipedia.org This two-step process, which can often be performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate. masterorganicchemistry.comwikipedia.orgstudylib.net In the context of synthesizing the target compound, 2-chlorobenzaldehyde (B119727) would be reacted with cyclopropanamine to form the corresponding N-(2-chlorobenzyl)cyclopropyl-imine. This imine is then reduced to the final amine product. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of the imine, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comstudylib.net Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for the reduction step. wikipedia.org This strategy is highly adaptable for creating a diverse range of N-substituted cyclopropanamine analogs by varying the starting aldehyde or ketone. For instance, N-(5-chloro-2-isopropylbenzyl)cyclopropanamine can be synthesized by reacting 5-chloro-2-isopropylbenzaldehyde (B3229541) with cyclopropylamine, followed by catalytic hydrogenation of the resulting Schiff base.

The table below illustrates the versatility of reductive amination in synthesizing various amine products.

Carbonyl CompoundAmineProduct
2-ChlorobenzaldehydeCyclopropanamineThis compound
5-Chloro-2-isopropylbenzaldehydeCyclopropanamineN-(5-chloro-2-isopropylbenzyl)cyclopropanamine
p-VanillinBenzylamine (B48309)Corresponding Amine

This table provides illustrative examples of reductive amination reactions.

Grignard Reactions and Cyclopropanation Techniques in this compound Synthesis

While not a direct route to this compound itself, Grignard reactions and cyclopropanation techniques are crucial for the synthesis of the necessary precursors, particularly the cyclopropane ring. Grignard reagents, such as phenyl magnesium bromide, are powerful nucleophiles used to form carbon-carbon bonds. youtube.comyoutube.com For instance, a Grignard reagent could be used to introduce the 2-chlorobenzyl group to a suitable substrate, which is then elaborated to the final product.

Cyclopropanation reactions are fundamental to forming the three-membered ring of cyclopropanamine. The Simmons-Smith reaction, which traditionally uses a diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes into cyclopropanes. nih.gov More modern variations of this reaction exist, offering improved efficiency and stereoselectivity. nih.gov Other methods for cyclopropane synthesis include intramolecular Wurtz reactions and various transition-metal-catalyzed cyclopropanations. organic-chemistry.org These techniques provide the essential cyclopropyl core that can then be functionalized to cyclopropanamine and subsequently N-benzylated.

Multi-step Synthesis Approaches Incorporating Key Intermediates

Complex molecules like this compound can also be constructed through multi-step synthetic sequences that rely on the strategic formation and reaction of key intermediates. syrris.jptue.nl For example, a synthetic route could involve the initial synthesis of a functionalized cyclopentanone (B42830) derivative, which is then subjected to a series of transformations to form the desired product. One patented process describes the synthesis of a related compound, 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone, a key intermediate for an antifungal agent. google.com This synthesis involves the alkylation of isobutyronitrile, followed by cyclization and subsequent alkylation with 4-chlorobenzyl chloride. google.com While not directly producing this compound, this illustrates the multi-step strategies employed in the synthesis of structurally related compounds. Flow chemistry, which involves passing reagents through columns of immobilized catalysts and scavengers, is an emerging paradigm for multi-step synthesis, offering improved efficiency and automation. syrris.jp

Advanced Synthetic Approaches and Methodological Innovations

As the demand for enantiomerically pure pharmaceuticals grows, so does the need for advanced synthetic methods that can control the stereochemical outcome of a reaction.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound Analogs

The stereoselective synthesis of this compound analogs is a critical area of research, as different stereoisomers of a molecule can have vastly different biological activities. Chiral catalysts and auxiliaries are often employed to induce enantioselectivity or diastereoselectivity in key reaction steps.

For instance, in reductive amination, the use of chiral reducing agents or chiral catalysts can lead to the preferential formation of one enantiomer of the final amine product. nih.gov Similarly, in cyclopropanation reactions, the use of chiral ligands with metal catalysts can direct the formation of a specific stereoisomer of the cyclopropane ring. researchgate.netprinceton.edu Rhodium and copper complexes with chiral ligands have shown great promise in enantioselective cyclopropanation reactions. researchgate.netprinceton.edu

The synthesis of substituted cyclopropanes with high diastereo- and enantioselectivity has been achieved using biocatalysis, for example, with engineered myoglobin (B1173299) enzymes. rochester.edu Furthermore, diastereoselective cyclopropanation of dienes with sulfur ylides has been reported to produce vinylcyclopropanes with high regio- and stereocontrol. organic-chemistry.org The development of these stereoselective methods is crucial for accessing specific, biologically active stereoisomers of this compound and its derivatives for pharmaceutical applications.

The table below summarizes some advanced methods for stereoselective synthesis.

Reaction TypeMethodKey Features
CyclopropanationMyoglobin-Mediated Carbene TransferHigh diastereo- and enantioselectivity. rochester.edu
Reductive AminationOrganocatalytic approach with chiral phosphateChemoselective, no epimerization. nih.gov
CyclopropanationChiral Rhodium Complex CatalysisEnantioselective cyclopropanation of azadienes. organic-chemistry.org
CyclopropanationDiastereoselective reaction with sulfur ylidesHigh regio- and stereocontrol. organic-chemistry.org

This table highlights some advanced synthetic methodologies and their key features.

An in-depth analysis of the synthetic methodologies for this compound and its derivatives reveals a landscape of established and emerging chemical strategies. This article focuses on the optimization of synthetic routes, the application of green chemistry principles, and the diverse possibilities for structural modification of this compound.

2 Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The synthesis of this compound typically proceeds via reductive amination of cyclopropanecarboxaldehyde (B31225) with 2-chlorobenzylamine (B130927). bu.eduyoutube.com This method involves the formation of an imine intermediate which is subsequently reduced to the target secondary amine. masterorganicchemistry.comcengage.com.au The optimization of this process is crucial for maximizing yield and purity and involves careful selection of catalysts and reaction conditions.

A key aspect of optimization lies in the choice of the reducing agent. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting aldehyde, allowing for a one-pot reaction. bu.edumasterorganicchemistry.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristicsReferences
Sodium borohydride (NaBH₄)A common and cost-effective reducing agent. masterorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN)Less reactive than NaBH₄, allowing for selective reduction of the imine. masterorganicchemistry.com masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)A mild and selective reducing agent, often used for reductive aminations. masterorganicchemistry.com masterorganicchemistry.com

Alternative synthetic strategies involve the N-alkylation of cyclopropanamine with 2-chlorobenzyl halide or the N-alkylation of 2-chlorobenzylamine with a cyclopropyl-containing electrophile. More advanced and greener approaches utilize the direct N-alkylation of amines with alcohols, which operates under a "hydrogen auto-transfer" or "borrowing hydrogen" mechanism. nih.govrsc.org In this context, 2-chlorobenzyl alcohol could be reacted with cyclopropanamine. These reactions are catalyzed by transition metal complexes, with nickel and cobalt-based systems showing high efficacy for the N-alkylation of benzylamines and other amines. nih.govrsc.orgacs.org

Optimization of these catalytic systems involves fine-tuning several parameters:

Catalyst Loading: Minimizing the amount of catalyst while maintaining high conversion rates is essential for both economic and environmental reasons.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete reaction without promoting side reactions or decomposition of products.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Base: In many N-alkylation reactions, a base is required to neutralize the acid formed during the reaction. The nature and stoichiometry of the base can be critical. researchgate.net

3 Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amines, including this compound, is an area of increasing focus. rsc.orgrsc.orgbenthamdirect.comcitedrive.com The goal is to develop more sustainable and environmentally benign synthetic routes.

Key principles of green chemistry relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. rsc.org One-pot reactions like reductive amination contribute to this by reducing the number of separation and purification steps. bu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Hydrogen auto-transfer reactions for N-alkylation are highly atom-economical as they produce water as the only byproduct. nih.govrsc.org

Less Hazardous Chemical Synthesis: This principle encourages the use and generation of substances with little or no toxicity. benthamdirect.com This includes the selection of safer solvents and reagents. For instance, replacing toxic alkyl halides with alcohols in N-alkylation reactions is a greener alternative. rsc.orgacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. rsc.org The use of transition metal catalysts for N-alkylation, often at low loading, is a prime example. nih.govrsc.org Biocatalysis, using enzymes like reductive aminases, represents a frontier in green amine synthesis, offering high selectivity under mild conditions. acs.orgmanchester.ac.uk

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry PrincipleApplication in SynthesisReferences
Atom EconomyUse of hydrogen auto-transfer methods with alcohols. nih.govrsc.org
CatalysisEmployment of heterogeneous or homogeneous catalysts (e.g., Ni, Co). nih.govrsc.orgacs.org
Use of Renewable FeedstocksPotential to source starting materials like vanillyl alcohol from lignin. acs.orgacs.org
Reduce DerivativesOne-pot synthesis, such as reductive amination, avoids protection/deprotection steps. bu.edu

Biological Activity and Pharmacological Mechanisms of N 2 Chlorobenzyl Cyclopropanamine and Its Analogs

Evaluation of Potential Therapeutic Effects in Medicinal Chemistry Research

Antipsychotic Activity and Neurotransmitter Receptor Modulation (e.g., 5-HT2C receptor agonism)

The serotonin 2C (5-HT2C) receptor is a significant target in the development of treatments for central nervous system disorders, including schizophrenia. acs.org Research into N-substituted 2-phenylcyclopropylmethylamines has identified them as functionally selective 5-HT2C receptor agonists, showing potential as antipsychotic medications. acs.orgnih.gov

A series of these compounds demonstrated selectivity for the 5-HT2C receptor with a preference for Gq-mediated signaling over β-arrestin recruitment. nih.gov Notably, an N-benzyl analog, compound (+)-19, exhibited an EC50 of 24 nM at the 5-HT2C receptor and was found to be fully selective over the 5-HT2B receptor. nih.gov In preclinical models, this compound showed significant antipsychotic-like activity in an amphetamine-induced hyperactivity model, highlighting the therapeutic potential of this chemical class. acs.orgnih.gov The functional selectivity observed in these compounds is a key area of investigation for its role in antipsychotic efficacy. acs.orgnih.gov

Table 1: In Vitro Activity of N-Substituted (2-Phenylcyclopropyl)methylamine Analogs at Serotonin Receptors

Compound Substitution 5-HT2C EC50 (nM) Functional Selectivity Antipsychotic-like Activity
(+)-15a N-methyl 23 Most functionally selective (no β-arrestin recruitment) Not specified
(+)-19 N-benzyl 24 Fully selective over 5-HT2B Significant

Antimalarial Activity

The cyclopropane (B1198618) scaffold is a feature of interest in the search for new antimalarial agents. Studies on cyclopropyl (B3062369) carboxamides have revealed their potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

A phenotypic screen of a corporate compound collection identified GSK1057714, a cyclopropyl carboxamide, as a potent inhibitor of multiple P. falciparum strains, including those resistant to chloroquine. nih.gov Further optimization led to the development of a trifluoromethyl derivative, GSK2645947, which displayed even greater potency with IC50 values in the low nanomolar range (2 to 7 nM) against various strains. nih.gov These compounds were shown to halt the progression of the parasite from the trophozoite to the schizont stage. nih.gov Additionally, asymmetric trisalkylamine cyclopropenium derivatives have also demonstrated considerable antimalarial activity, with some compounds showing IC50 values below 0.1 µM. nih.gov The exploration of cyclopropyl derivatives continues to be a promising avenue for the discovery of new antimalarial drugs with novel mechanisms of action. nih.govmalariaworld.org

**Table 2: In Vitro Antimalarial Activity of Cyclopropyl Carboxamide Analogs against *P. falciparum***

Compound P. falciparum Strain IC50 (nM)
GSK1057714 3D7A 76 - 164
GSK2645947 3D7A 2 - 7
GSK2645947 Dd2 (chloroquine-resistant) 3
GSK2645947 K1 (multidrug-resistant) 7

Antimicrobial Activity

Derivatives containing the N-benzyl moiety, a key feature of N-(2-chlorobenzyl)cyclopropanamine, have been investigated for their antimicrobial properties. For instance, a series of N-benzylsalicylthioamides were evaluated for their in-vitro activity against eight bacterial strains. nih.gov Several of these compounds exhibited moderate to high activity against Gram-positive bacteria, with some showing comparable or even higher activity than reference drugs like neomycin, penicillin G, ciprofloxacin, and penicillin V. nih.gov The antibacterial activity was found to increase with the lipophilicity of the compounds and the presence of halogen substituents. nih.gov

Furthermore, N-phenylbenzamides have been synthesized and shown to possess both antibacterial and antifungal activities. nih.gov These compounds were effective against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Escherichia coli, and the fungus Candida albicans. nih.gov These findings suggest that the N-benzyl and related amide structures can serve as a basis for the development of new antimicrobial agents.

Enzyme Inhibition Studies (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Lysine Specific Demethylase 1 (LSD1), monoamine oxidase, PfGSK3/PfPK6)

The unique structural features of this compound and its analogs make them candidates for interacting with various enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a metallohydrolase involved in the biosynthesis of N-acyl-ethanolamides (NAEs), which are lipid signaling molecules. vanderbilt.edu While specific studies on this compound are not available, the search for modulators of NAPE-PLD is an active area of research due to the potential therapeutic implications in cardiometabolic diseases. vanderbilt.edunih.gov Symmetrically substituted dichlorophenes have been identified as potent inhibitors of NAPE-PLD. nih.gov

Lysine Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a role in transcriptional repression and has emerged as a therapeutic target in cancer. nih.gov Notably, the antidepressant drug trans-2-phenylcyclopropylamine (tranylcypromine), a close structural analog of the cyclopropylamine (B47189) core of the subject compound, is an inhibitor of LSD1. nih.gov This suggests that other arylcyclopropylamines could also exhibit LSD1 inhibitory activity. The covalent adduct formed between tranylcypromine and the FAD cofactor of LSD1 provides a basis for designing more potent and selective inhibitors by modifying the phenyl ring to better interact with the enzyme's active site. nih.govresearchgate.net

Monoamine Oxidase (MAO): Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines and are well-established targets for antidepressants and drugs for neurodegenerative diseases. mdpi.com The cyclopropylamine moiety is a known pharmacophore for MAO inhibition. For example, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine is a known MAO inhibitor. nih.gov Furthermore, N-cyclopropyltryptamines have been identified as potent MAO inhibitors. nih.gov The structural similarity of this compound to these compounds suggests it may also possess MAO inhibitory properties.

PfGSK3/PfPK6: In the context of antimalarial drug discovery, the plasmodial kinases PfGSK3 and PfPK6 are considered novel targets. acs.org A study on 2,4,5-trisubstituted pyrimidines as dual inhibitors of these kinases found that a cyclopropylamine analogue (9j) showed a roughly 2-fold improvement in potency against PfGSK3 while maintaining activity against PfPK6 compared to the parent compound. acs.org This highlights the potential of incorporating a cyclopropylamine group to enhance the activity of kinase inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected Analogs

Analog Class/Compound Target Enzyme Activity IC50/Ki Value
trans-2-phenylcyclopropylamine LSD1 Inhibition Not specified in abstract
Pyrimidine analogue 9j PfGSK3 Inhibition 2-fold improvement in potency
Pyridazinobenzylpiperidine S5 MAO-B Inhibition IC50 = 0.203 μM, Ki = 0.155 μM
Dichlorophenes (Hexachlorophene, Bithionol) NAPE-PLD Inhibition IC50 ~ 2 μM

Ion Channel Modulation (e.g., CFTR potentiators/inhibitors)

The modulation of ion channels is a key strategy for treating various diseases, including cystic fibrosis, which is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. nih.gov While direct evidence for this compound acting on ion channels is limited, research on structurally related compounds provides some insights.

Potent activators of wild-type and deltaF508-CFTR channels have been identified that are structurally related to 5-nitro-2-(3-phenylpropylamino)benzoate (NPPB), a pore blocker. nih.gov An uncharged analog of NPPB was found to stimulate channel opening at submicromolar concentrations without blocking the pore. nih.gov This demonstrates that small molecules with a substituted benzylamine-like structure can modulate the activity of CFTR channels. Further investigation would be required to determine if this compound or its analogs possess similar ion channel modulating properties.

Potential Anti-inflammatory Effects

The anti-inflammatory potential of compounds structurally related to this compound has been explored. For instance, N-substituted benzamides and nicotinamides have been shown to possess potent anti-inflammatory properties. nih.gov These compounds inhibit the production of tumor necrosis factor-alpha (TNFα) and the inflammatory response, potentially through the inhibition of the transcription factor NF-kappaB. nih.gov

Additionally, a series of N-(2-benzoylphenyl)alanine derivatives were synthesized and tested for anti-inflammatory activity, with some compounds showing potency in a pleurisy model. nih.gov The synthesis of novel N-acetyl glucosamine derivatives has also yielded compounds with anti-inflammatory effects. researchgate.net Given that this compound contains an N-benzyl group, which is present in some of these anti-inflammatory compounds, it is plausible that it or its analogs could exhibit anti-inflammatory activity.

Mechanism of Action Studies at the Molecular and Cellular Level

The biological activity of this compound and its analogs is rooted in their precise interactions with molecular targets within the central nervous system. These interactions trigger a cascade of cellular events, ultimately leading to their pharmacological effects. The specific structural features of these molecules, including the cyclopropane ring, the chlorobenzyl group, and their stereochemical arrangement, are critical determinants of their potency, selectivity, and efficacy.

Interaction with Specific Molecular Targets, Enzymes, or Receptors

Research into the molecular mechanisms of this compound and its structural relatives has primarily identified them as modulators of the serotonin (5-hydroxytryptamine, 5-HT) receptor system. Analogs built on the N-substituted 2-phenylcyclopropylmethylamine scaffold have been shown to act as selective agonists for the serotonin 2C (5-HT2C) receptor. researchgate.netnih.gov The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a significant target for therapeutic intervention in a variety of central nervous system disorders. researchgate.netnih.gov

The N-benzyl substitution on related scaffolds, such as phenethylamines and tryptamines, has been demonstrated to confer high affinity for the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C). nih.govcore.ac.uk For instance, N-benzyl-5-methoxytryptamines exhibit low nanomolar or subnanomolar affinity for the human 5-HT2A receptor. core.ac.uk While direct binding data for this compound is not extensively detailed in the available literature, the activity of its analogs strongly suggests that its primary molecular targets are within the serotonin receptor family, particularly the 5-HT2C subtype. Antipsychotic drugs, for example, often exert their effects by acting as antagonists or inverse agonists at the 5-HT2A receptor, but they also frequently bind to other 5-HT subtypes. nih.gov

The table below summarizes the binding affinities of representative N-benzyl analogs at various serotonin receptors, illustrating the general targeting profile of this chemical class.

Compound (Analog)Target ReceptorBinding Affinity (Ki, nM)Reference
N-(2-Methoxybenzyl)-5-methoxytryptamineh5-HT2A1.1 core.ac.uk
N-(3-Iodobenzyl)-5-methoxytryptamineh5-HT2A0.98 core.ac.uk
N-(4-Bromobenzyl)-5-methoxytryptamineh5-HT2A1.3 core.ac.uk
5-Chloro-N,N-dimethyltryptamineh5-HT1A81 researchgate.net
5-Chloro-N,N-dimethyltryptamineh5-HT2B79 researchgate.net
N-(2-hydroxybenzyl)-4-iodophenethylamineh5-HT2A0.17 nih.gov
N-(2-hydroxybenzyl)-4-iodophenethylamineh5-HT2C3.0 nih.gov

Role of Structural Moieties (Cyclopropyl and Chlorobenzyl Groups) in Modulating Biological Effects

The distinct biological profile of this compound arises from the synergistic contribution of its two primary structural components: the cyclopropylamine core and the N-(2-chlorobenzyl) substituent.

The Cyclopropyl Moiety: The cyclopropane ring is a key pharmacophore that imparts significant conformational rigidity to the molecule. researchgate.netresearchgate.net This rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. researchgate.net The strained three-membered ring system provides a unique stereoelectronic profile that is critical for biological activity. In the case of 2-phenylcyclopropylmethylamine, the parent scaffold for many 5-HT2C agonists, this structure was identified as a promising hit from high-throughput screening. nih.gov The cyclopropyl group is hypothesized to play a crucial role in orienting the molecule within the receptor's binding pocket, thereby increasing activity. unl.pt The introduction of a cyclopropane ring into bioactive molecules is a common strategy in medicinal chemistry to enhance metabolic stability and conformational control. researchgate.net

The N-(2-chlorobenzyl) Group: The N-benzyl substituent dramatically influences the compound's interaction with its molecular targets. Early studies on related compounds like phenethylamines showed that N-alkylation with small groups (e.g., methyl, ethyl) often diminished activity. nih.gov However, the introduction of an N-benzyl group was found to significantly improve both binding affinity and functional activity at 5-HT2A receptors. nih.gov This substituent is believed to engage with an "extended binding pocket" of the receptor, forming additional favorable interactions that enhance affinity and can modulate functional selectivity. The specific substitution pattern on the benzyl (B1604629) ring is a critical determinant of this interaction.

Influence of Halogenation and Regioisomerism on Binding Interactions and Efficacy

The position and nature of the halogen on the benzyl ring (regioisomerism) are critical for fine-tuning the pharmacological profile of N-benzyl-containing ligands. Studies on N-benzyltryptamines and N-benzylphenethylamines provide valuable insights into these effects.

The substitution at the 2-position (ortho) of the benzyl ring appears to be particularly important for high-potency agonist activity at 5-HT2 receptors. For example, N-(2-methoxybenzyl) and N-(2-hydroxybenzyl) substituents on phenethylamine and tryptamine scaffolds often result in compounds with exceptionally high potency and affinity. nih.govcore.ac.uk The N-(2-methoxybenzyl)-5-methoxytryptamine was the most potent agonist in one study, suggesting the 2-position is optimal for activating the 5-HT2A receptor. core.ac.uk

Stereochemical Influences on Biological Activity

Stereochemistry is a fundamental aspect of the biological activity of cyclopropane-containing compounds. The rigid, three-dimensional structure of the cyclopropane ring creates distinct stereoisomers (enantiomers and diastereomers) that can interact differently with chiral biological targets like GPCRs.

For analogs based on the 2-phenylcyclopropylmethylamine scaffold, the biological activity is highly dependent on the stereochemistry of the cyclopropane ring. For instance, compound (+)-16b, a potent and selective 5-HT2C agonist, demonstrates an 89-fold selectivity against the 5-HT2A receptor, underscoring the importance of its specific stereoconfiguration. nih.gov In a separate study, two diastereomers of a cyclopropyl-epothilone analog, differing only in the configuration of the cyclopropane moiety, showed substantial differences in microtubule binding affinity and antiproliferative activity. The analog with the "natural" orientation corresponding to the parent compound was almost equipotent, while the other was significantly less active. nih.gov This demonstrates that the precise spatial arrangement of the cyclopropane ring is critical for optimal interaction with the binding site. While specific studies on the individual enantiomers of this compound are not detailed, the principle of stereoselectivity established in its closest analogs strongly implies that its pharmacological activity would also be stereospecific.

Cellular Pathway Modulation and Signal Transduction

Activation of the 5-HT2C receptor by agonists initiates a specific intracellular signaling cascade. The 5-HT2C receptor is canonically coupled to the Gq/11 family of G-proteins. nih.gov Upon agonist binding, the receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit, in turn, stimulates the enzyme phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which phosphorylates various downstream target proteins, leading to a cellular response. nih.gov

Significantly, studies on 2-phenylcyclopropylmethylamine-based 5-HT2C agonists have revealed a preference for this Gq-mediated signaling pathway over the β-arrestin recruitment pathway. researchgate.net This "functional selectivity" or "biased agonism" is a key area of modern pharmacology, as it suggests that a ligand can stabilize a receptor conformation that preferentially signals through one pathway over another. Activation of Gq signals in 5-HT2C receptor-expressing GABAergic neurons has been shown to provide a negative feedback loop that modulates serotonergic neuron firing, which may underlie the anxiolytic effects observed with 5-HT2C agonists. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The development of potent and selective ligands like this compound relies on a systematic understanding of the relationship between chemical structure and biological activity (SAR). For this class of compounds, SAR studies have focused on optimizing the substitutions on both the cyclopropylamine core and the N-benzyl moiety to achieve desired potency, selectivity, and drug-like properties.

The following table summarizes key SAR findings from studies on N-benzylcyclopropanamine analogs and related N-benzylamines.

Structural ModificationObservationImplication for ActivityReference
N-SubstitutionReplacing small N-alkyl groups with an N-benzyl group dramatically increases 5-HT2A/2C affinity and potency.The benzyl group likely interacts with an extended binding pocket in the receptor. nih.gov
Benzyl Ring Substitution PositionSubstituents at the 2- (ortho) position (e.g., -OCH3, -OH) often lead to the most potent 5-HT2A/2C agonists.The ortho position is critical for optimal orientation and interaction for receptor activation. nih.govcore.ac.uk
Benzyl Ring Substituent TypeElectron-donating (e.g., -OCH3) and hydrogen-bonding groups (e.g., -OH) are favorable. Halogens (e.g., -Cl, -Br, -I) also confer high affinity.Electronic properties and the potential for specific interactions (H-bonds, halogen bonds) fine-tune binding affinity. core.ac.uk
Cyclopropane Ring StereochemistryBiological activity is highly stereospecific. Specific enantiomers/diastereomers show significantly higher potency.Precise 3D orientation of the pharmacophore is required for optimal receptor-ligand interaction. nih.govnih.gov
N-Methylation of BenzylaminesN-methylation of N-benzyltryptamines can abolish affinity at the 5-HT2A receptor.A secondary amine (NH) may be a critical hydrogen bond donor for receptor binding in this class. core.ac.uk

These SAR studies illustrate a clear chemical logic. The cyclopropylamine serves as a rigid scaffold, while the N-benzyl group acts as a probe for an extended binding region of the receptor. The 2-chloro substitution on the benzyl ring of this compound represents a specific optimization within this framework, balancing steric and electronic factors to achieve a particular pharmacological profile, likely as a potent modulator of 5-HT2C receptors.

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound analogs are significantly influenced by the nature and position of substituents on the aromatic ring and the cyclopropylamine moiety. Structure-activity relationship (SAR) studies on related N-benzylcyclopropanamines and similar monoamine transporter ligands have elucidated key principles governing their interaction with biological targets, primarily monoamine transporters and receptors.

Variations in halogen substitution on the benzyl ring can have a profound effect on the affinity and selectivity of these compounds for serotonin (5-HT) and dopamine (DA) transporters. For instance, the position of a chloro substituent can modulate the electronic and steric properties of the molecule, thereby altering its binding pocket interactions. While specific data for this compound is limited in publicly available literature, general trends observed in analogous series, such as substituted benztropine analogs, indicate that chloro-substituents can enhance potency at the dopamine transporter. nih.gov

Furthermore, the introduction of different substituents on the aromatic ring can shift the selectivity profile. For example, in a series of N-benzyl phenethylamines, substitutions at the 2' and 3'-positions of the N-benzyl group were generally well-tolerated and in some cases led to high-affinity ligands for 5-HT2A/2C receptors. This suggests that this region of the molecule is amenable to modification to fine-tune receptor interactions.

The nature of the substituent on the cyclopropylamine nitrogen is also a critical determinant of activity. In related series of monoamine transporter inhibitors, varying the N-substituent from a simple methyl group to larger moieties like benzyl or phenylpropyl groups significantly impacts affinity for the dopamine, serotonin, and norepinephrine transporters. miami.edu

To illustrate the impact of these variations, the following interactive data table presents hypothetical yet representative data based on SAR trends observed in analogous compound series.

Compound/AnalogSubstituent VariationTargetPotency (Ki, nM)Selectivity vs. Target X
This compound2-chloroSERT5010-fold vs DAT
N-(4-chlorobenzyl)cyclopropanamine4-chloroSERT755-fold vs DAT
N-(2,4-dichlorobenzyl)cyclopropanamine2,4-dichloroSERT2520-fold vs DAT
N-benzylcyclopropanamineUnsubstitutedSERT1502-fold vs DAT
N-(2-fluorobenzyl)cyclopropanamine2-fluoroSERT608-fold vs DAT

Note: The data in this table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compounds. Actual experimental values may vary.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of this compound and its analogs is a crucial factor in determining their biological activity. The relative orientation of the cyclopropane ring and the N-benzyl group dictates how the molecule fits into the binding site of its biological target. The rigid nature of the cyclopropane ring, in particular, imparts a degree of conformational constraint that can be exploited in drug design.

Molecular modeling studies on related ligands binding to dopamine and serotonin receptors have highlighted the importance of specific conformations for optimal receptor engagement. nih.gov For N-benzylcyclopropanamine derivatives, the torsional angles between the cyclopropane ring, the amine linker, and the aromatic ring are critical. These angles determine the spatial relationship between the key pharmacophoric elements: the nitrogen atom (which can act as a hydrogen bond acceptor or become protonated) and the aromatic ring (which can engage in hydrophobic or pi-stacking interactions).

The conformation of the N-benzyl group also plays a significant role. The rotational freedom around the benzyl-nitrogen bond allows the aromatic ring to adopt various orientations. The presence of a substituent at the 2-position of the benzyl ring, as in this compound, can restrict this rotation, favoring certain conformations over others. This restriction can pre-organize the molecule into a bioactive conformation, potentially increasing its affinity for the target receptor. Computational studies, such as those employing molecular mechanics, can be used to predict the low-energy conformations of these molecules and correlate them with their observed biological activities.

Design of Analogs with Enhanced Biological Properties or Specific Target Selectivity

The rational design of analogs of this compound aims to improve its biological properties, such as increasing potency, enhancing selectivity for a specific target, or improving pharmacokinetic profiles. Several strategies can be employed, drawing upon the structure-activity relationships and conformational insights discussed previously.

One common approach is to systematically modify the substitution pattern on the benzyl ring. Introducing electron-withdrawing or electron-donating groups at different positions can modulate the electronic properties of the aromatic ring and its interaction with the receptor. For example, designing analogs with different halogen substitutions (e.g., fluorine, bromine) or with methoxy or nitro groups can lead to compounds with altered affinity and selectivity profiles.

Another strategy involves modifying the cyclopropane ring. Introducing substituents on the cyclopropane ring itself can provide a finer level of control over the molecule's conformation and introduce new points of interaction with the target. This approach has been used to develop increasingly selective inhibitors of various enzymes by introducing bulkier substituents on the cyclopropylamine ring. nih.gov

Conformational restriction is a powerful tool in analog design. By introducing structural elements that limit the flexibility of the molecule, it is possible to lock it into a bioactive conformation. This can be achieved by, for example, incorporating the N-benzyl group into a larger, more rigid ring system. Such modifications can lead to a significant increase in potency and selectivity by reducing the entropic penalty of binding.

Finally, isosteric replacement can be used to design analogs with improved properties. This involves replacing a functional group with another group that has similar steric and electronic properties. For example, a phenyl ring could be replaced with a bioisosteric heterocycle to alter properties like solubility, metabolism, or target interaction. The design of novel arylpiperazine derivatives as serotonin and dopamine receptor ligands often employs this strategy to achieve a desired affinity profile. nih.gov

Research on the Toxicological Mechanisms and Environmental Impact of N 2 Chlorobenzyl Cyclopropanamine Analogs

Mechanistic Investigations of Cytotoxicity and Adverse Biological Effects

No specific studies detailing the mechanistic investigations of cytotoxicity for N-(2-chlorobenzyl)cyclopropanamine or its direct analogs were identified. General principles of in vitro cytotoxicity testing involve exposing cell lines to the compound and measuring cell viability through assays like the MTT assay, which assesses metabolic activity, or by observing morphological changes and cell death pathways such as apoptosis and necrosis. For related broader chemical classes, such as benzylamines, cytotoxicity is a known concern, with some derivatives exhibiting toxic effects on various cell lines. However, without specific experimental data for this compound, any discussion on its cytotoxic mechanisms would be purely speculative.

In Vitro and In Vivo ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) for Research Compounds

There is a lack of published in vitro or in vivo ADMET studies for this compound. Computational tools for ADMET prediction are available and widely used in early-stage drug discovery to estimate the pharmacokinetic and toxicological properties of new chemical entities. These tools can provide predictions for parameters such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity.

For structurally related compounds, some general metabolic pathways have been observed. For instance, the metabolism of N-benzyl-N-methylaniline, a tertiary aniline, in rat liver microsomes primarily involves N-dealkylation and p-hydroxylation. The cyclopropyl (B3062369) group, when attached to an amine, can sometimes undergo oxidative metabolism leading to reactive intermediates. However, without specific in vitro metabolism studies using liver microsomes or hepatocytes for this compound, its metabolic fate remains uncharacterized.

Table 1: Predicted ADMET Properties of Related Compounds (Illustrative)

CompoundPredicted Human Intestinal Absorption (%)Predicted Caco-2 Permeability (logPapp cm/s)Predicted Skin Permeability (logKp)Predicted P-glycoprotein SubstratePredicted CYP2D6 Inhibitor
2-Chlorobenzylamine (B130927)HighModerateLowYesYes
N-Cyclopropyl-benzylamineHighHighLowNoYes

Note: This table is for illustrative purposes only and is based on general predictions for related structures, not on experimental data for this compound.

Pathways of Environmental Degradation and Transformation

Specific data on the environmental degradation and transformation pathways of this compound are not available. The environmental fate of a chemical is influenced by its structure and physicochemical properties. The presence of a chlorobenzyl group suggests that degradation pathways might involve dechlorination and cleavage of the benzyl-amine bond.

The biodegradation of related chemical classes has been studied. For example, some cyclic amines can be degraded by microorganisms like Pseudomonas species, often involving an amine mono-oxygenase. The environmental fate of chlorobenzenes is better understood, with microbial degradation often initiating with hydroxylation to form chlorocatechols, which are then further broken down. However, the combination of the chlorobenzyl and cyclopropylamine (B47189) moieties in the target compound makes it difficult to extrapolate its specific degradation pathway without dedicated research.

Bioaccumulation and Persistence Research

No empirical data on the bioaccumulation and persistence of this compound was found. Bioaccumulation potential is often estimated using the octanol-water partition coefficient (logP), which indicates a compound's lipophilicity. A higher logP value can suggest a greater tendency to accumulate in the fatty tissues of organisms. Persistence in the environment is determined by a compound's resistance to degradation processes (biotic and abiotic).

For related compounds, the persistence and mobility in soil and water are key considerations for environmental risk assessment. Chlorinated aromatic compounds can be persistent, and their mobility is influenced by factors like soil organic carbon content. Without experimental data on soil sorption coefficients (Koc) and degradation half-lives for this compound, its environmental persistence and potential for bioaccumulation remain unknown.

Applications of N 2 Chlorobenzyl Cyclopropanamine As a Building Block in Chemical Synthesis

Utility in the Synthesis of Complex Pharmaceutical Compounds

The cyclopropane (B1198618) ring is a key structural motif in numerous biologically active compounds and pharmaceutical agents. Its rigid, three-dimensional structure is often utilized by medicinal chemists to explore chemical space and to enhance the physicochemical and pharmacokinetic properties of drug candidates. Similarly, the benzylamine (B48309) scaffold is present in a wide array of pharmaceuticals. The combination of these two groups in N-(2-chlorobenzyl)cyclopropanamine makes it a useful precursor for various complex pharmaceutical compounds.

Substituted N-(benzyl)cyclopropanamines are recognized as crucial intermediates in the synthesis of pharmaceutically active compounds. For instance, derivatives with different substitution patterns on the benzyl (B1604629) ring are key components in the preparation of fungicidally active pyrazolecarboxamides. google.comgoogle.com While specific examples for this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for its analogs are directly applicable.

The synthesis of such complex molecules often involves the reaction of the cyclopropylamine (B47189) nitrogen with a suitable carboxylic acid or its derivative. A generalized scheme for the synthesis of a pyrazolecarboxamide derivative is presented below:

Table 1: Generalized Synthesis of a Pyrazolecarboxamide Derivative

StepReactantsReagents/ConditionsProduct
1This compound, Substituted Pyrazolecarboxylic AcidCondensing agent (e.g., DCC, EDC), Base, Solvent (e.g., DMF, DCM)N-(2-chlorobenzyl)-N-cyclopropyl-pyrazolecarboxamide

The 2-chloro substituent on the benzyl group can also serve as a handle for further molecular elaboration through cross-coupling reactions, allowing for the introduction of additional structural diversity, a key aspect in the development of new therapeutic agents.

Role as an Intermediate in the Production of Agrochemicals and Dyes

The structural features of this compound make it a relevant intermediate for the agrochemical industry. Substituted N-(benzyl)cyclopropanamines are explicitly mentioned as important intermediates in the preparation of active compounds for agrochemicals. google.comgoogle.com Specifically, they are used in the synthesis of fungicidally active pyrazolecarboxamides, which are a significant class of modern fungicides. google.comgoogle.com The synthesis pathway is analogous to that described for pharmaceutical compounds.

Furthermore, the cyclopropylamine moiety itself is a known precursor for certain herbicides. For example, cyclopropylamine is an intermediate in the synthesis of 6-cyclopropylamino-2-chloro-s-triazine herbicides. google.com This highlights the general importance of the cyclopropylamine functional group in the design of agrochemically active molecules.

General Synthetic Intermediate for Amine Derivatives and Heterocycles

This compound is a versatile intermediate for the synthesis of a wide range of amine derivatives and heterocyclic compounds. The secondary amine functionality can undergo various reactions, such as acylation, alkylation, and sulfonylation, to produce a diverse set of substituted amines.

One of the most common methods for the preparation of this compound itself is the nucleophilic substitution reaction between 2-chlorobenzyl chloride and cyclopropanamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

Table 2: Synthesis of this compound

Reactant 1Reactant 2Catalyst/BaseSolventProduct
2-chlorobenzyl chloridecyclopropanaminePotassium carbonate or Sodium hydroxideDichloromethane (B109758) or Toluene (B28343)This compound

The compound can also serve as a precursor for the synthesis of various heterocyclic systems. The combination of the amine and the reactive chlorobenzyl group can be exploited in intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The synthesis of cyclopropane-fused N-heterocycles is an area of active research, as these scaffolds are found in a variety of biologically active compounds.

Furthermore, the benzylamine moiety can undergo oxidation to form the corresponding imine or nitrile, which are themselves useful synthetic intermediates. The 2-chloro substituent can influence the reactivity and regioselectivity of these transformations.

Future Directions and Emerging Research Avenues for N 2 Chlorobenzyl Cyclopropanamine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The current synthesis of N-(2-chlorobenzyl)cyclopropanamine typically involves conventional methods such as the nucleophilic substitution of 2-chlorobenzyl chloride with cyclopropanamine. While effective, these methods may present challenges related to yield, safety, and environmental impact. Future research will likely focus on developing more efficient and sustainable synthetic strategies, aligning with the principles of green chemistry. thieme-connect.denih.gov

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound and its derivatives offers a promising green alternative. nih.govnih.gov Engineered enzymes, such as transaminases or cyclopropanation enzymes, could provide high stereoselectivity and efficiency under mild reaction conditions, reducing the need for hazardous reagents and solvents. nih.govyoutube.com The immobilization of these biocatalysts can further enhance their stability and reusability, making the process more cost-effective and sustainable. youtube.com

Continuous Flow Synthesis: Transitioning from batch to continuous flow manufacturing can offer significant advantages in terms of safety, consistency, and scalability. mdpi.com This approach allows for precise control over reaction parameters, leading to improved yields and purity while minimizing waste. mdpi.com

Alternative Energy Sources: Investigating the use of alternative energy sources like microwave irradiation or ultrasound could accelerate reaction times and improve energy efficiency compared to traditional heating methods. thieme-connect.de

Catalytic C-N Coupling: Advanced catalytic systems, such as improved Buchwald-Hartwig amination protocols, could offer more efficient and versatile routes to N-aryl cyclopropanamines, including this compound. acs.org

Advanced Computational Design of Derivatives with Tailored Biological Profiles

Future computational efforts will likely involve:

Pharmacophore Modeling and 3D-QSAR: By identifying the key structural features essential for biological activity, pharmacophore models can guide the design of new derivatives with enhanced potency and selectivity. dovepress.comresearchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models by correlating the physicochemical properties of the molecules with their biological effects. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding interactions between this compound derivatives and their biological targets at the atomic level. nih.govnih.gov This understanding can inform the design of molecules with improved binding affinity and specificity.

In Silico ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the drug discovery process can help to identify and eliminate candidates with unfavorable profiles, saving time and resources. dovepress.com

Exploration of New Therapeutic Targets and Disease Applications

While initial studies have pointed towards the potential of this compound in treating mood disorders due to its structural similarity to known antidepressants, its therapeutic potential may extend to a broader range of diseases. The cyclopropylamine (B47189) moiety is a recognized pharmacophore in various bioactive compounds, suggesting a wider therapeutic window for its derivatives. longdom.orgnih.gov

Emerging areas of therapeutic investigation may include:

Neurodegenerative Diseases: The neuroprotective properties of compounds acting on targets like the 5-HT2C receptor, for which cyclopropylamine derivatives have shown affinity, suggest potential applications in conditions such as Alzheimer's and Parkinson's disease. nih.govnih.gov Further research could explore the modulation of neurotrophic factor pathways and the reduction of neuroinflammation. nih.govnih.gov

Inflammatory Disorders: The potential anti-inflammatory effects of this compound derivatives could be investigated, possibly through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). nih.gov

Oncology: The role of related compounds in targeting specific cancer-related pathways could inspire the exploration of this compound derivatives as potential anticancer agents.

Infectious Diseases: The structural motifs present in this compound may serve as a scaffold for the development of novel antiviral or antibacterial agents.

Comprehensive Mechanistic Studies at the Atomic Level

A fundamental understanding of how this compound interacts with its biological targets is crucial for its optimization and the discovery of new applications. Future research will need to delve deeper into the atomic-level details of its mechanism of action.

Key research avenues include:

Structural Biology: Obtaining high-resolution crystal structures of this compound or its derivatives in complex with their target proteins would provide invaluable information about the precise binding mode and key molecular interactions.

Quantum Mechanical (QM) Studies: QM methods can be employed to investigate the electronic properties of the molecule and the energetics of its interaction with the target's binding site. figshare.comuobaghdad.edu.iqnih.gov This can help to elucidate the nature of the chemical bonds formed and the forces driving the binding event. figshare.comnih.gov

Covalent Target Engagement: Investigating the potential for irreversible or covalent binding to specific residues within the target protein, a mechanism observed for some related compounds, could reveal novel modes of action and opportunities for developing highly potent and selective inhibitors. sigmaaldrich.comnih.gov

Integration with High-Throughput Screening and Omics Technologies in Drug Discovery

To accelerate the discovery of new leads and to better understand the global biological effects of this compound and its derivatives, integration with modern drug discovery platforms is essential.

Future strategies will likely incorporate:

High-Throughput Screening (HTS): Utilizing this compound as a core scaffold, HTS campaigns can rapidly screen large libraries of its derivatives against a panel of biological targets to identify new hits for various diseases. nih.govnih.gov

Proteomics and Chemical Probes: this compound and its analogs can be developed as chemical probes to identify and validate new protein targets. By attaching reporter tags, these probes can be used in proteomics experiments to pull down their binding partners from cell lysates, providing a global view of their protein interaction network.

Metabolomics and Transcriptomics: "Omics" technologies can provide a comprehensive picture of the cellular response to treatment with this compound. Metabolomics can reveal changes in metabolic pathways, while transcriptomics can identify alterations in gene expression, offering insights into the compound's mechanism of action and potential off-target effects.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics and a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(2-chlorobenzyl)cyclopropanamine via catalytic hydrogenation?

  • Methodological Answer : Synthesis optimization should focus on catalyst selection (e.g., platinum-based catalysts as described in hydrogenation protocols for analogous cyclopropanamine derivatives) and reaction conditions (e.g., hydrogen pressure, solvent polarity). For example, highlights the use of platinum catalysts for hydrogenating N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine, achieving high yields under controlled conditions. Researchers should monitor intermediates via NMR or HPLC to verify the reduction of the imine bond and ensure cyclopropane ring stability during hydrogenation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, details the use of 1H^1H-NMR and 13C^{13}C-NMR to confirm the stereochemistry and purity of cyclopropanamine derivatives. Additionally, HPLC with UV detection (e.g., at 254 nm) can assess purity, while X-ray crystallography may resolve ambiguities in cyclopropane ring geometry .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors such as light, humidity, and elevated temperatures (e.g., 40°C/75% RH). Monitor degradation via HPLC and track the formation of byproducts like chlorobenzyl derivatives or cyclopropane ring-opened products. emphasizes the importance of avoiding moisture and static discharge during storage to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.